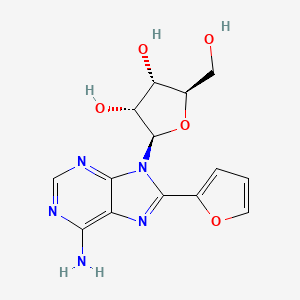

8-Furan-2-yladenosine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

547765-47-9 |

|---|---|

Molecular Formula |

C14H15N5O5 |

Molecular Weight |

333.30 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-8-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C14H15N5O5/c15-11-8-13(17-5-16-11)19(12(18-8)6-2-1-3-23-6)14-10(22)9(21)7(4-20)24-14/h1-3,5,7,9-10,14,20-22H,4H2,(H2,15,16,17)/t7-,9-,10-,14-/m1/s1 |

InChI Key |

HOIVOVFBXZIWLV-AKAIJSEGSA-N |

Isomeric SMILES |

C1=COC(=C1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Furan 2 Yladenosine

Strategies for the Synthesis of 8-Substituted Adenosine (B11128) Analogues

The synthesis of 8-substituted adenosine analogues is a cornerstone of medicinal chemistry, providing a versatile platform for developing compounds with diverse biological activities. The C8 position of the purine (B94841) ring is a prime target for modification due to its accessibility for various chemical reactions. Methodologies for introducing substituents at this position primarily involve the functionalization of a pre-existing purine nucleoside, most commonly via an 8-halo-adenosine intermediate. Metal-promoted cross-coupling reactions and direct oxidative metalation are among the most powerful techniques for forming new carbon-carbon or carbon-heteroatom bonds at this site. mdpi.com

Introduction of the Furan-2-yl Moiety at the C8 Position of the Adenine (B156593) Ring

The introduction of a furan-2-yl group at the C8 position of adenosine is typically achieved through modern cross-coupling reactions. The process generally starts with a commercially available or synthesized 8-halo-adenosine derivative, with 8-bromoadenosine (B559644) being the most common precursor. This intermediate serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions.

Common strategies include:

Stille Coupling: This reaction involves the coupling of 8-bromoadenosine with an organostannane reagent, such as 2-(tributylstannyl)furan. The reaction is catalyzed by a palladium(0) complex, for instance, tetrakis(triphenylphosphine)palladium(0), in an inert solvent like toluene (B28343) or DMF.

Suzuki-Miyaura Coupling: An alternative and often preferred method due to the lower toxicity of reagents, this approach uses a furan (B31954) boronic acid or boronate ester, such as furan-2-boronic acid. The coupling with 8-bromoadenosine is again catalyzed by a palladium complex in the presence of a base (e.g., sodium carbonate or potassium phosphate).

These methods allow for the efficient and regioselective formation of the C8-C2' (furan) bond, yielding the 8-Furan-2-yladenosine core structure. The choice of reaction often depends on the stability of the substrates and the desired reaction conditions.

Nucleoside Formation Approaches

While modifying an existing adenosine nucleoside is the most direct route, an alternative strategy involves the synthesis of the 8-furan-2-yl-adenine base first, followed by its glycosylation to form the nucleoside. This approach, known as a convergent synthesis, can be advantageous if modifications to the base are not compatible with the presence of the ribose sugar.

The key step in this approach is the formation of the N-glycosidic bond between the N9 position of the 8-furan-2-yl-adenine base and the C1 position of a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This reaction is typically carried out under Vorbrüggen glycosylation conditions, using a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to activate the ribose donor. Subsequent deprotection of the sugar hydroxyl groups and any protecting groups on the purine base yields the final this compound.

Precursor Chemistry and Intermediate Derivatives

The synthesis of this compound relies on key precursors and the formation of specific intermediate derivatives. The choice of precursors directly influences the synthetic route's efficiency and feasibility.

Key Precursors and Intermediates:

| Precursor/Intermediate | Role in Synthesis | Common Synthetic Route |

| 8-Bromoadenosine | Primary electrophilic precursor for C8-functionalization. | Direct bromination of adenosine using bromine in a buffered solution. |

| 2,3,5-Tri-O-acetyl-8-bromoadenosine | Protected intermediate to improve solubility in organic solvents and prevent side reactions at the ribose hydroxyls during coupling. | Acetylation of 8-bromoadenosine using acetic anhydride (B1165640) in pyridine (B92270). |

| Furan-2-boronic acid | Nucleophilic partner in Suzuki-Miyaura coupling. | Commercially available or prepared from furan via lithiation and reaction with a trialkyl borate. |

| 2-(Tributylstannyl)furan | Nucleophilic partner in Stille coupling. | Prepared by reacting 2-lithiofuran (B141411) with tributyltin chloride. |

| 8-Furan-2-yl-adenine | Heterocyclic base used in convergent synthesis approaches. | Synthesized from a substituted purine precursor, such as 8-bromo-adenine, via cross-coupling. |

The stability and reactivity of these intermediates are critical. For instance, protection of the ribose hydroxyl groups as acetates or other esters is a common strategy to ensure that the subsequent cross-coupling reaction proceeds smoothly without interference from these functional groups.

Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can serve as a versatile scaffold for further chemical modifications. These derivatizations are aimed at exploring structure-activity relationships by introducing new functional groups at various positions on the molecule.

Modifications at the N6 Position of the Adenine Ring

The exocyclic amino group at the N6 position of the adenine ring is a frequent site for modification. It is nucleophilic and readily accessible for a variety of chemical transformations. rsc.org These modifications can significantly alter the compound's electronic properties and its ability to form hydrogen bonds.

Common N6 Modifications:

| Reaction Type | Reagents and Conditions | Resulting Derivative |

| Alkylation | Alkyl halides (e.g., benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent. | N6-alkyl-8-Furan-2-yladenosine |

| Acylation | Acyl chlorides or anhydrides (e.g., acetic anhydride) in a solvent like pyridine or DMF. | N6-acyl-8-Furan-2-yladenosine |

| Coupling | Coupling to amines or other nucleophiles, often after converting the N6-amino group into a better leaving group (e.g., via diazotization or conversion to a 6-chloropurine (B14466) derivative). For instance, coupling mono-N-Boc-1,6-diaminohexane using coupling agents like PyBOP. rsc.org | N6-substituted derivatives with linkers for attaching other molecules. |

These derivatizations allow for the introduction of a wide range of functionalities, from simple alkyl or aryl groups to more complex moieties like biotin (B1667282) or fluorescent tags. rsc.orgrsc.org

Modifications of the Ribose Moiety

The ribose moiety of this compound offers several positions for chemical modification, primarily the 2', 3', and 5' hydroxyl groups. Manipulating these positions can impact the molecule's conformation, solubility, and metabolic stability. nih.gov

Examples of Ribose Modifications:

| Position | Modification Type | Reagents and Conditions | Purpose |

| 2' and 3' | Acetonide Protection | Acetone and a catalyst like p-toluenesulfonic acid. | Protects the 2' and 3' hydroxyls simultaneously, allowing for selective reaction at the 5'-OH group. rsc.org |

| 5' | Phosphorylation | Phosphorus oxychloride (POCl₃) or other phosphorylating agents. | Creates the corresponding 5'-monophosphate, diphosphate, or triphosphate nucleotide analogues. |

| 5' | Esterification/Etherification | Acyl chlorides, alkyl halides, or other electrophiles, often after protecting the 2' and 3' positions. | Introduces new functional groups at the primary hydroxyl position. |

| 2' | Deoxygenation | Barton-McCombie deoxygenation or related radical-based methods on a protected nucleoside. | Produces 2'-deoxyribose analogues, which can have altered biological properties. |

| 2' | O-Methylation | Reaction with a methylating agent to form a 2'-O-methyl group. | A common modification found in natural RNA, which can enhance stability. reactome.org |

By combining modifications at the C8, N6, and ribose positions, a vast library of this compound derivatives can be generated, enabling detailed exploration of their chemical and biological potential.

Analytical and Spectroscopic Characterization of Synthesized Analogues

The structural confirmation and purity assessment of the synthesized this compound analogues were conducted using a suite of standard analytical methods. Melting points were determined in open capillaries and are uncorrected. The primary spectroscopic techniques employed were ¹H NMR and ¹³C NMR, recorded on high-resolution spectrometers. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal. Mass spectra were obtained using electrospray ionization (ESI), and elemental analyses were performed to confirm the elemental composition of the novel compounds.

Characterization of 9-Substituted 8-(2-Furyl)adenine Analogues

A key intermediate, 8-(2-furyl)-9-methyladenine , serves as the precursor for further modifications. Its analytical data confirms the successful methylation at the N9 position of the purine ring.

Subsequent modifications at the N6-position with various arylacetyl and arylcarbamoyl groups yielded a library of analogues. The characterization data for these compounds demonstrate the successful incorporation of these substituents.

For instance, the ¹H NMR spectrum of N⁶-(2-Phenylacetyl)-8-(2-furyl)-9-methyladenine shows characteristic signals for the newly introduced phenylacetyl moiety, including a singlet for the methylene (B1212753) protons and multiplets for the phenyl protons, in addition to the signals corresponding to the 8-furan-2-yl-9-methyladenine core. Mass spectrometry confirmed the molecular weight of this and other analogues, with the ESI-MS data showing the expected [M+H]⁺ peaks.

The following tables provide a detailed summary of the analytical and spectroscopic data for a selection of synthesized this compound analogues.

Table 1: Analytical Data for 9-Substituted 8-(2-Furyl)adenine Analogues

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | ESI-MS (m/z) [M+H]⁺ |

|---|---|---|---|---|

| 8-(2-Furyl)-9-methyladenine | C₁₀H₉N₅O | 75 | 240-242 | 216.1 |

Table 2: Analytical Data for N⁶-Arylacetyl-8-(2-furyl)-9-methyladenine Analogues

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | ESI-MS (m/z) [M+H]⁺ |

|---|---|---|---|---|

| N⁶-(2-Phenylacetyl)-8-(2-furyl)-9-methyladenine | C₁₈H₁₅N₅O₂ | 65 | 195-197 | 334.1 |

| N⁶-[2-(4-Methoxyphenyl)acetyl]-8-(2-furyl)-9-methyladenine | C₁₉H₁₇N₅O₃ | 62 | 201-203 | 364.1 |

| N⁶-[2-(4-Chlorophenyl)acetyl]-8-(2-furyl)-9-methyladenine | C₁₈H₁₄ClN₅O₂ | 70 | 210-212 | 368.1 |

Table 3: Analytical Data for N⁶-Arylcarbamoyl-8-(2-furyl)-9-methyladenine Analogues

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | ESI-MS (m/z) [M+H]⁺ |

|---|---|---|---|---|

| N⁶-(Phenylcarbamoyl)-8-(2-furyl)-9-methyladenine | C₁₇H₁₄N₆O₂ | 72 | 230-232 | 335.1 |

| N⁶-[(4-Methoxyphenyl)carbamoyl]-8-(2-furyl)-9-methyladenine | C₁₈H₁₆N₆O₃ | 68 | 238-240 | 365.1 |

| N⁶-[(4-Chlorophenyl)carbamoyl]-8-(2-furyl)-9-methyladenine | C₁₇H₁₃ClN₆O₂ | 75 | 245-247 | 369.1 |

Table 4: Selected ¹H NMR Spectral Data (δ ppm) for Synthesized Analogues in DMSO-d₆

| Compound Name | H-2 (s) | H-Furan | H-Furan | H-Furan | N⁹-CH₃ (s) | Other Signals |

|---|---|---|---|---|---|---|

| 8-(2-Furyl)-9-methyladenine | 8.15 | 7.90 (d) | 7.35 (d) | 6.75 (dd) | 4.10 | 7.20 (s, 2H, NH₂) |

| N⁶-(2-Phenylacetyl)-8-(2-furyl)-9-methyladenine | 8.70 | 7.95 (d) | 7.45 (d) | 6.80 (dd) | 4.20 | 10.95 (s, 1H, NH), 7.30-7.40 (m, 5H, Ar-H), 4.00 (s, 2H, CH₂) |

The comprehensive data presented in these tables unequivocally confirm the successful synthesis and purification of the targeted this compound analogues. The consistency of the NMR, mass spectrometry, and melting point data provides a solid foundation for the subsequent biological evaluation of these novel compounds.

Molecular Interactions and Receptor Pharmacology of 8 Furan 2 Yladenosine

Interactions with Adenosine (B11128) Receptor Subtypes (A1, A2A, A2B, A3)

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological processes. frontiersin.org The development of selective modulators for these receptors is a significant area of research for potential therapeutic applications in conditions such as cardiovascular, inflammatory, and neurodegenerative diseases. nih.gov Derivatives of 8-Furan-2-yladenosine have been synthesized and evaluated for their ability to interact with these receptor subtypes.

The binding affinity of a compound to a receptor is a measure of how tightly the compound (ligand) binds to the receptor. This is often determined using radioligand binding assays in recombinant cell systems that express a specific human adenosine receptor subtype.

Studies on a series of 9-substituted 8-(2-furyl)adenine derivatives have shown that these compounds can exhibit significant affinity for adenosine receptors. nih.gov Notably, the parent compound of this series, 8-(2-furyl)-9-methyladenine, demonstrates high affinity for the A2A adenosine receptor subtype. nih.gov Further modifications at the N(6)-position with arylacetyl or arylcarbamoyl groups have been shown to alter the affinity for the A2A receptor and the selectivity profile against the other adenosine receptor subtypes (A1, A2B, and A3). nih.gov

Table 1: Binding Affinity (Ki, nM) of selected 8-(2-Furyl)adenine Derivatives at Human Adenosine Receptor Subtypes

| Compound | N(6)-substituent | hA1 (Ki, nM) | hA2A (Ki, nM) | hA2B (Ki, nM) | hA3 (Ki, nM) |

|---|---|---|---|---|---|

| 1 | H | >10000 | 126 | >10000 | >10000 |

| 2 | Phenylacetyl | 1230 | 43 | 2540 | 3350 |

| 3 | (4-Methoxyphenyl)acetyl | 1160 | 38 | 2100 | 2860 |

| 4 | (4-Chlorophenyl)acetyl | 890 | 25 | 1890 | 1500 |

| 5 | Phenylcarbamoyl | 2500 | 85 | >10000 | >10000 |

Data sourced from a study on 8-(2-Furyl)adenine derivatives. nih.gov The table presents the inhibitory constant (Ki) values, where a lower value indicates a higher binding affinity.

While binding affinity data indicates how well a compound binds to a receptor, functional efficacy assessment in cellular assays determines the biological response that this binding elicits. These assays, such as cAMP (cyclic adenosine monophosphate) accumulation assays, can classify a compound as an agonist (which activates the receptor), an antagonist (which blocks the receptor), or an allosteric modulator (which enhances or diminishes the effect of the natural ligand). najah.eduresearchgate.net

For the this compound series, while binding affinities have been characterized, detailed functional efficacy data from cellular assays are not extensively reported in the currently available literature. The characterization of these compounds as "adenosine receptor modulators" suggests that they do produce a functional effect, but specific parameters such as EC50 (half maximal effective concentration) for agonists or IC50 (half maximal inhibitory concentration) for antagonists are not specified in the accessible research. nih.gov

The pharmacological properties of ligands for G protein-coupled receptors can vary significantly between different species. nih.gov This is particularly pronounced for the A3 adenosine receptor, which shows as little as 70% amino acid sequence identity between rodents and primates. nih.gov This divergence can lead to compounds acting as agonists in one species and antagonists in another. nih.gov

For instance, it has been observed that certain adenosine derivatives are antagonists at the human A3 receptor but function as agonists at the rat A3 receptor. nih.gov While direct comparative pharmacological studies for this compound derivatives across different species are not detailed in the available literature, the known species-dependent nature of the A3 receptor suggests that the pharmacological profile of these compounds could differ between humans and preclinical animal models. nih.govnih.gov This is a critical consideration in the translation of preclinical findings to human applications.

Modulation of RNA Modifying Enzymes

N6-methyladenosine (m6A) is a prevalent modification on RNA that is dynamically regulated by a set of proteins: "writers" that install the methyl group, "erasers" that remove it, and "readers" that recognize the methylated RNA and mediate its downstream effects. nih.govresearchgate.net

The primary m6A demethylases, or "erasers," in mammals are the fat mass and obesity-associated protein (FTO) and the AlkB homolog 5 (ALKBH5). nih.gov These enzymes are part of the AlkB family of non-heme Fe(II)- and α-ketoglutarate-dependent dioxygenases. nih.govresearchgate.net

Currently, there is no scientific literature available that specifically describes the interaction of this compound with the m6A demethylases ALKBH5 or FTO. While other furan-containing molecules have been investigated as inhibitors of these enzymes, the specific activity of this compound in this context has not been reported. biorxiv.org

The m6A "writer" complex, which includes proteins like METTL3 and METTL14, is responsible for adding the m6A modification to RNA. ijbs.com The m6A "reader" proteins, such as those from the YTH domain family and IGF2BP family, recognize this modification and influence the RNA's stability, translation, and splicing. frontiersin.orgnih.gov

There is currently no available research data on the influence of this compound on the function of m6A 'writer' or 'reader' proteins.

Impact on RNA Epigenetic Regulation

Extensive research into the molecular interactions of this compound and its derivatives has not yielded evidence of direct involvement in the epigenetic regulation of RNA. The primary targets identified for this class of compounds are not the enzymes responsible for RNA modifications, such as FTO or ALKBH5 demethylases.

Other Potential Molecular Targets and Ligand Interactions

The main molecular targets for derivatives of this compound, more specifically 8-(2-furyl)adenine, are the adenosine receptors (ARs). unife.itnih.govunityfvg.it These receptors, which include the A₁, A₂A, A₂B, and A₃ subtypes, are G protein-coupled receptors that play crucial roles in various physiological processes, making them attractive therapeutic targets for a range of conditions including cardiovascular, inflammatory, and neurodegenerative diseases. nih.govnih.gov

Research has focused on the synthesis and biological evaluation of a series of 9-substituted 8-(2-furyl)adenine derivatives. nih.gov One such derivative, 8-(2-furyl)-9-methyladenine, has demonstrated high affinity for the A₂A adenosine receptor subtype. nih.gov

Further chemical modifications of this parent compound, particularly at the N⁶-position with the introduction of arylacetyl or arylcarbamoyl groups, have been shown to influence the affinity and selectivity for the A₂A subtype versus the other three adenosine receptor subtypes. nih.gov This highlights the potential for developing highly selective adenosine receptor modulators by altering the substituents on the 8-(2-furyl)adenine scaffold. A molecular modeling analysis of these derivatives at three different A₂A receptor crystal structures has provided a basis for understanding these biological results. nih.gov

The strategic placement of different chemical groups on the 8-(2-furyl)adenine core allows for the fine-tuning of the ligand's interaction with the binding sites of the various adenosine receptors. For instance, the introduction of aromatic moieties at the 8-position and alkynyl groups at the 2-position of 9-methyladenine (B15306) has been shown to significantly increase antagonist activity at the A₂B receptor. acs.org Specifically, the 2-furyl group at the 8-position was identified as a preferred substituent for this activity. acs.org

The following table summarizes the known interactions of 8-(2-furyl)adenine derivatives with adenosine receptors.

Table 1: Interaction of 8-(2-Furyl)adenine Derivatives with Adenosine Receptors

| Compound Name | Molecular Target | Type of Interaction | Observed Effect | Citations |

|---|---|---|---|---|

| 8-(2-furyl)-9-methyladenine | A₂A Adenosine Receptor | Ligand with high affinity | Potential for modulation of A₂A receptor activity. | nih.gov |

| N⁶-substituted 8-(2-furyl)-9-methyladenine derivatives | A₁/A₂A/A₂B/A₃ Adenosine Receptors | Selective Ligands/Antagonists | Varying affinity and selectivity depending on the N⁶ substituent, allowing for tailored receptor targeting. | nih.gov |

| 2-Alkynyl-8-(2-furyl)-9-methyladenines | A₂B Adenosine Receptor | Antagonist | Increased inhibitory activity on NECA-induced glucose production in rat hepatocytes. | acs.org |

| ZM241385 (4-(2-((7-amino-2-(furan-2-yl)- unife.itnih.govacs.orgtriazolo[1,5-a] unife.itunityfvg.itdntb.gov.uatriazin-5-yl)amino)ethyl)phenol) | A₂A Adenosine Receptor | Antagonist | Enhances suppression of tumor progression. | mdpi.com |

Structure Activity Relationship Sar Studies of 8 Furan 2 Yladenosine Derivatives

Elucidating Structural Determinants for Adenosine (B11128) Receptor Affinity and Selectivity

The affinity and selectivity of 8-furan-2-yladenosine derivatives for the four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃) are intricately linked to their chemical architecture. mdpi.comnih.gov SAR studies have been crucial in identifying the key structural features that dictate how these ligands bind to and differentiate between these closely related G protein-coupled receptors (GPCRs). mdpi.comacs.org

The substituent at the C8 position of the purine (B94841) ring is a critical determinant of adenosine receptor (AR) affinity and selectivity. The presence of a 2-furyl group at this position has been shown to be particularly advantageous for targeting the A₂A adenosine receptor. mdpi.comnih.gov

Research has demonstrated that an 8-(2-furyl) group is beneficial for high affinity at the A₂A AR. nih.gov For instance, the compound 8-(2-furyl)-9-methyladenine exhibits high affinity for the A₂A subtype. mdpi.com In a series of 2-amino nicotinonitrile derivatives, the inclusion of a furan (B31954) group, as opposed to a phenyl group, was found to be advantageous for achieving high affinity for the A₂A AR. nih.gov This suggests that the electronic properties and conformation of the furan ring are well-suited for the binding pocket of the A₂A receptor.

Furthermore, studies on related heterocyclic scaffolds, such as pyrazolo-triazolo-pyrimidines, have underscored the significance of the 2-furyl moiety. Replacing the C2-furyl ring with a para-substituted aryl group in these analogs resulted in compounds with excellent affinity for the A₃ receptor, often in the low nanomolar range. dst.gov.in While this highlights the potential for bioisosteric replacement to modulate selectivity and overcome potential metabolic liabilities of the furan ring, it also confirms the furan ring's important role in establishing a baseline of potent receptor interaction. dst.gov.in

Modifications at the N⁶-position of the adenosine scaffold are a well-established strategy for fine-tuning the affinity and selectivity of ligands for adenosine receptor subtypes. mdpi.comnih.govacs.org The introduction of various substituents at this position on this compound and related structures dramatically influences their interaction with the different receptors. mdpi.comacs.org

In the series of 8-(2-furyl)adenine derivatives, the addition of arylacetyl or arylcarbamoyl groups at the N⁶-position was shown to have varying effects on A₂A affinity and, importantly, on the selectivity against the other three AR subtypes. mdpi.com This demonstrates that the N⁶-position is a key site for introducing chemical diversity to modulate the pharmacological profile.

Extensive research on N⁶-substituted adenosine derivatives provides a broader understanding of these SAR principles. acs.org

N⁶-Alkyl Groups : Small N⁶-alkyl groups tend to confer selectivity for the human A₃ AR. acs.org

N⁶-Arylmethyl Groups : N⁶-arylmethyl substitutions, such as a benzyl (B1604629) group, generally lead to higher potency at A₁ and A₃ receptors compared to A₂A receptors. acs.org Halogen substitutions on the benzyl ring can further modulate efficacy; for example, chloro substitutions at the 2- or 4-position can convert a partial A₃ agonist into a full agonist. acs.org

N⁶-Cycloalkyl Groups : N⁶-cycloalkyl-substituted adenosines have shown activity as full or partial agonists at the human A₃ AR, depending on the ring size. acs.org

The following table summarizes the affinity of selected N⁶-substituted adenosine derivatives at human adenosine receptors, illustrating the impact of the N⁶-substituent.

| Compound | N⁶-Substituent | hA₁ Kᵢ (nM) | hA₂A Kᵢ (nM) | hA₃ Kᵢ (nM) |

|---|---|---|---|---|

| N⁶-Cyclopentyladenosine (CPA) | Cyclopentyl | 0.6 | 240 | 36 |

| N⁶-Benzyladenosine | Benzyl | 72 | 1500 | 80 |

| N⁶-(2-Phenylethyl)adenosine | 2-Phenylethyl | 120 | 2000 | 250 |

| N⁶-(3-Chlorobenzyl)adenosine | 3-Chlorobenzyl | 13 | 1100 | 20 |

Data adapted from studies on N⁶-substituted adenosine derivatives. The specific compounds listed are for illustrating the general principles of N⁶-substitution SAR and are not this compound derivatives themselves.

The ribose moiety of adenosine is not merely a scaffold but an active participant in receptor binding and activation. Modifications to this sugar ring can significantly impact biological activity by altering the molecule's conformation, stability, and interactions with the receptor.

Studies on ribose-modified adenosine analogs have revealed that the sugar pucker conformation is a key determinant for receptor recognition. For instance, in a series of P2Y₁ receptor ligands, constraining the pseudosugar ring into a Northern (N) conformation using a fused cyclopropane (B1198618) ring led to a potent agonist, which was 86-fold more potent than the corresponding Southern (S)-isomer. This suggests that the (N)-conformation of the ribose ring is favored for recognition at certain purinergic receptors.

Further modifications explored include:

Carbocyclic Analogs : Replacing the ribose oxygen with a methylene (B1212753) group to create carbocyclic nucleosides can increase biological stability.

Deoxyribosides : The removal of the 2'-hydroxyl group to form 2'-deoxyribosides is a common modification.

Dideoxyribosides : The synthesis of 2',3'-dideoxyribosides represents a more drastic modification to the sugar ring.

Fluorination : The introduction of fluorine at the 2'-position of the ribose sugar can enhance enzymatic resistance and metabolic stability. nih.gov

While specific SAR studies on ribose modifications of this compound are not extensively detailed in the provided sources, the principles derived from other adenosine and nucleoside analogs are highly relevant. These studies collectively indicate that the ribose moiety is a critical site for modification to influence ligand potency, selectivity, and stability.

Computational Approaches in SAR Analysis

Computational methods are indispensable tools in modern drug discovery and play a crucial role in understanding the structure-activity relationships of this compound derivatives. These approaches allow for the visualization of ligand-receptor interactions at an atomic level, provide rationales for observed biological data, and guide the design of new, more potent, and selective compounds. mdpi.comacs.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been successfully applied to interpret the SAR of this compound derivatives and related compounds at adenosine receptors. mdpi.comdst.gov.in

In a study of 8-(2-furyl)adenine derivatives, molecular modeling was used to analyze the compounds within the A₂A receptor crystal structure, providing a structural interpretation for the observed binding affinities of different N⁶-substituted analogs. mdpi.com Similarly, for a series of dual-acting A₁/A₃ AR ligands, molecular docking calculations were performed using homology models of the receptors. acs.org These simulations revealed a common binding mode for the high-affinity compounds, featuring key hydrogen bonding and hydrophobic interactions that anchor the adenine (B156593) and ribose moieties within the binding pocket. acs.org

For example, docking studies of pyrazolo-triazolo-pyrimidine antagonists, which also feature a 2-furyl group, into the A₃ receptor model helped to rationalize the high affinity and selectivity observed in the synthesized compounds. dst.gov.in These computational models can highlight key amino acid residues involved in ligand recognition, such as the bidentate hydrogen bond with an asparagine residue in transmembrane domain 6 (N6.55), which is crucial for both agonist and antagonist binding. The combination of synthesis, biological testing, and molecular modeling provides a powerful, synergistic approach to drug design, enabling a deeper understanding of the SAR for this compound derivatives. dst.gov.in

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, QSAR studies are pivotal for understanding the specific physicochemical properties and structural features that govern their affinity and selectivity for adenosine receptors. These models translate the complex interplay of steric, electronic, and hydrophobic interactions into predictive equations, thereby guiding the rational design of more potent and selective receptor antagonists.

While comprehensive QSAR models specifically for a series of this compound derivatives are not extensively detailed in publicly available literature, the principles can be effectively illustrated by examining the structure-activity relationship (SAR) data from which such models are built. The core idea of QSAR is to quantify the impact of various substituents on the biological activity. This is achieved by correlating biological data (such as binding affinity, Ki) with calculated molecular descriptors.

Key molecular descriptors typically employed in QSAR studies of adenosine receptor antagonists include:

Steric parameters: Such as molar refractivity (MR) and Taft's steric parameter (Es), which quantify the size and shape of substituents.

Electronic parameters: Including Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent, and field (F) and resonance (R) parameters.

Hydrophobic parameters: Most notably the partition coefficient (logP) or distribution coefficient (logD), which measure the lipophilicity of the molecule or a substituent.

Topological indices: These are numerical descriptors that characterize the molecular topology, such as connectivity indices and shape indices.

Quantum chemical descriptors: These include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential maps, which provide insights into a molecule's reactivity and interaction points.

A hypothetical QSAR equation for a series of this compound derivatives might take the form of a multiple linear regression (MLR) equation:

log(1/Ki) = c₀ + c₁(σ) + c₂(MR) + c₃(logP) + ...

Where the coefficients (c₁, c₂, c₃, etc.) are determined by statistical analysis and indicate the relative importance of each descriptor to the biological activity. A positive coefficient suggests that an increase in the value of that descriptor enhances activity, while a negative coefficient indicates the opposite.

Research Findings from SAR of 8-(2-Furyl)adenine Derivatives

Research into 8-(2-furyl)adenine derivatives, which lack the ribose moiety of adenosine but provide crucial insights into the purine core interactions, has demonstrated the significant impact of substitutions at the N⁶ and N⁹ positions on affinity for the A₂A adenosine receptor. nih.gov

A study on a series of 9-substituted 8-(2-furyl)adenine derivatives revealed that 8-(2-furyl)-9-methyladenine possesses high affinity for the A₂A subtype. nih.gov Further modifications at the N⁶-position with arylacetyl or arylcarbamoyl groups led to varied effects on A₂A affinity and, importantly, on the selectivity against other adenosine receptor subtypes. nih.gov Molecular modeling analyses suggest that these substitutions influence how the ligand fits into the binding pocket of the different receptor subtypes. nih.gov

The data below illustrates the structure-activity relationships for a selection of 8-(2-furyl)adenine derivatives, which forms the basis for a QSAR analysis. The binding affinity (Ki) at the human A₂A adenosine receptor is presented.

Table 1: Binding Affinity (Ki) of 8-(2-Furyl)adenine Derivatives at the Human A₂A Adenosine Receptor

| Compound | R¹ | R² | hA₂A Ki (nM) |

|---|---|---|---|

| 1 | H | H | >10000 |

| 2 | H | CH₃ | 168 ± 15 |

| 3 | COCH₂Ph | CH₃ | 11.5 ± 1.0 |

| 4 | CONHPh | CH₃ | 21.2 ± 2.5 |

| 5 | CONH(4-CH₃-Ph) | CH₃ | 15.1 ± 1.2 |

| 6 | CONH(4-OCH₃-Ph) | CH₃ | 11.5 ± 0.9 |

| 7 | CONH(4-Cl-Ph) | CH₃ | 19.5 ± 1.8 |

Data sourced from Dal Ben, D. et al. (2013). Eur J Med Chem. nih.gov

From this data, a QSAR model would aim to correlate the variation in Ki values with the properties of the R¹ and R² substituents. For instance, the dramatic increase in affinity from compound 1 to 2 highlights the importance of the N⁹-methyl group for A₂A receptor binding. The introduction of larger arylacetyl and arylcarbamoyl groups at the N⁶-position (compounds 3-7 ) further enhances affinity, suggesting that this region of the binding pocket can accommodate bulky substituents and that specific electronic and hydrophobic interactions are at play. A QSAR study would quantify these observations, for example, by demonstrating a positive correlation between affinity and the hydrophobicity or steric bulk of the para-substituent on the phenyl ring of the carbamoyl (B1232498) moiety.

Insights from 2,8-Disubstituted-Adenosine Derivatives

More closely related to the target compound, studies on truncated 2,8-disubstituted-adenosine derivatives, where the C8 substituent is a furan ring, provide further valuable SAR data for potential QSAR modeling. In these studies, a hydrophobic C8-heteroaromatic ring, such as furan, was found to occupy a subpocket in the A₂A adenosine receptor, converting agonists into antagonists while maintaining affinity. nih.gov

The following table presents data for a series of 2,8-disubstituted adenosine analogues, highlighting the influence of the C2 and N⁶ substituents when the C8 position is occupied by a furan-2-yl group.

Table 2: Binding Affinity (Ki) of 2,8-Disubstituted Adenosine Analogues at Human Adenosine Receptors

| Compound | R¹ (C2-substituent) | R² (N⁶-substituent) | hA₂A Ki (nM) | hA₃ Ki (nM) |

|---|---|---|---|---|

| 8 | I | H | 114 ± 10 | 1.1 ± 0.1 |

| 9 | C≡C-(CH₂)₃CH₃ | H | 63.2 ± 15 | 1.8 ± 0.3 |

| 10 | C≡C-(CH₂)₃CH₃ | CH₃ | 20.3 ± 1.2 | 1.5 ± 0.2 |

| 11 | C≡C-(CH₂)₃CH₃ | Cyclopropyl (B3062369) | 7.7 ± 0.5 | 1.3 ± 0.2 |

| 12 | C≡C-Ph | H | 112 ± 11 | 2.5 ± 0.4 |

| 13 | C≡C-Ph | CH₃ | 35.5 ± 2.5 | 2.1 ± 0.3 |

Data sourced from Kim, G. et al. (2023). J Med Chem. nih.gov

In this series, the introduction of a hexynyl group at the C2 position (compound 9 vs. 8 ) significantly improves A₂A affinity. Further substitution at the N⁶ position with small alkyl groups like methyl (compound 10 ) and cyclopropyl (compound 11 ) leads to a progressive increase in A₂A affinity. nih.gov A QSAR analysis of this data would likely reveal a positive correlation between A₂A affinity and the size/hydrophobicity of the N⁶-substituent, up to a certain limit as suggested by the high affinity of the cyclopropyl group. The electronic nature of the C2-alkynyl substituent also plays a role, as seen in the differing affinities of the hexynyl (compound 9 ) versus the phenylalkynyl (compound 12 ) derivatives. nih.gov These quantitative relationships are essential for fine-tuning the design of new this compound derivatives with desired receptor affinity profiles.

Cellular and Biochemical Mechanisms of Action of 8 Furan 2 Yladenosine

Adenosine (B11128) Receptor-Mediated Signaling Pathways

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in various physiological processes. These receptors are activated by adenosine and its analogues, leading to a cascade of intracellular events. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3, each with distinct tissue distribution and signaling pathways. mdpi.comwikipedia.org The interaction of adenosine analogues with these receptors can either stimulate or inhibit cellular functions, depending on the receptor subtype and the nature of the ligand (agonist or antagonist).

G-Protein Coupling and Downstream Effector Systems (e.g., cAMP)

The activation of adenosine receptors by an agonist initiates signaling through heterotrimeric G proteins. The A1 and A3 receptor subtypes typically couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). mdpi.comnih.gov Conversely, the A2A and A2B receptors primarily couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP levels. mdpi.comnih.gov

The modulation of cAMP levels has widespread effects on cellular function, as cAMP is a key second messenger that activates protein kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins, including enzymes, ion channels, and transcription factors, thereby regulating a wide array of cellular processes. Some studies have shown that elevations in intracellular cAMP can evoke the activity-dependent release of adenosine, suggesting a feedback mechanism. nih.gov

Interactive Table: General G-Protein Coupling and Downstream Effects of Adenosine Receptor Subtypes

| Receptor Subtype | Primary G-Protein Coupling | Effect on Adenylyl Cyclase | Change in Intracellular cAMP | Primary Downstream Effector |

| A1 | Gi/o | Inhibition | Decrease | Protein Kinase A (PKA) |

| A2A | Gs | Stimulation | Increase | Protein Kinase A (PKA) |

| A2B | Gs | Stimulation | Increase | Protein Kinase A (PKA) |

| A3 | Gi/o | Inhibition | Decrease | Protein Kinase A (PKA) |

Regulation of Cellular Homeostasis via Adenosine Receptor Activation/Antagonism

Through the modulation of these signaling pathways, adenosine receptors play a pivotal role in maintaining cellular and physiological homeostasis. For instance, adenosine is known to be a key regulator of sleep and wakefulness, with its extracellular levels increasing during prolonged wakefulness. nih.govresearchgate.net The sleep-promoting effects of adenosine are mediated, in part, by the activation of A1 and A2A receptors in specific brain regions. nih.govsemanticscholar.org

In the context of metabolic homeostasis, adenosine receptors are involved in regulating glucose and lipid metabolism. nih.gov For example, A1 receptor activation can inhibit lipolysis in adipocytes, while A2A and A2B receptors can influence gluconeogenesis in the liver. nih.gov The diverse expression and signaling of adenosine receptors across different tissues allow for fine-tuned regulation of various physiological processes to maintain a stable internal environment.

Mechanisms of Action via RNA Modification Pathway Modulation

While the primary mechanism of action for many adenosine analogues is through receptor binding, some nucleoside analogues can be incorporated into nucleic acids, potentially affecting RNA modification pathways. RNA modifications, collectively known as the epitranscriptome, are critical for regulating gene expression.

Alterations in mRNA Stability, Translation, and Splicing

Modifications to messenger RNA (mRNA) can significantly impact its fate within the cell. For instance, certain modifications can either enhance or decrease mRNA stability, thereby affecting the amount of protein that can be translated from it. nih.govnih.gov The process of translation itself can also be influenced by RNA modifications. Furthermore, splicing, the process by which introns are removed from pre-mRNA to form mature mRNA, can be regulated by modifications within the pre-mRNA sequence.

Impact on Gene Expression Regulation

By influencing mRNA stability, translation, and splicing, RNA modifications serve as a critical layer of gene expression regulation. Changes in the pattern of RNA modifications have been associated with various physiological and pathological states. For example, studies on the compound furan (B31954) have shown that it can induce extensive changes in mRNA expression and modulate the expression of microRNAs (miRNAs), which are small non-coding RNAs that also regulate gene expression. nih.gov

Preclinical Biological Investigations of 8 Furan 2 Yladenosine Analogues

In Vitro Studies on Cellular Models

In vitro studies using cultured cells are instrumental in elucidating the direct cellular and molecular effects of novel compounds. For analogues of 8-Furan-2-yladenosine, these investigations have centered on their impact on cell growth, inflammatory processes, and metabolic functions.

The substitution at the 8-position of the adenosine (B11128) scaffold has been shown to be a critical determinant of its effects on cell proliferation and differentiation. While direct studies on this compound are limited, research on other 8-substituted adenosine analogues, such as 8-Cl-adenosine, provides valuable insights.

8-Cl-adenosine has demonstrated the ability to inhibit the growth of various cancer cell lines, including colorectal cancer. nih.govresearchgate.net This growth inhibition is often associated with the induction of a G1 cell cycle arrest. nih.gov Furthermore, in certain cancer cell lines like LS174T, 8-Cl-adenosine has been shown to induce enterocytic differentiation, suggesting a role beyond simple growth inhibition. nih.govresearchgate.net The antiproliferative effects of some adenosine analogues are mediated through the activation of specific adenosine receptors. For instance, stimulation of the A2A adenosine receptor has been linked to reduced cell viability in human melanoma cells, while A3 receptor stimulation can counteract this effect and also reduce cell proliferation. nih.gov

| Compound/Analogue Class | Cell Line(s) | Observed Effects on Proliferation & Differentiation |

| 8-Cl-adenosine | HCT116, HCT116-E6, 80S14 (Colorectal Cancer) | Inhibited cell growth by 74-89% after 72 hours; induced DNA endoreduplication and apoptosis. nih.gov |

| 8-Cl-adenosine | LS174T (Colorectal Cancer) | Inhibited growth by inducing G1 cell cycle arrest; induced enterocytic differentiation. nih.gov |

| Adenosine Receptor Agonists/Antagonists | A375 (Human Melanoma) | A2A receptor stimulation reduced cell viability; A3 receptor stimulation counteracted A2A-induced cell death and reduced proliferation. nih.gov |

This table summarizes the observed effects of 8-substituted adenosine analogues on cell proliferation and differentiation in various cancer cell lines.

Adenosine is a known modulator of inflammation, and its effects are mediated through its four receptor subtypes (A1, A2A, A2B, and A3), which are expressed on various immune cells. nih.govmdpi.com The activation of these receptors can have both pro- and anti-inflammatory effects depending on the receptor subtype, cell type, and inflammatory context.

Studies on adenosine analogues have shown that they can modulate the production of inflammatory cytokines. For example, adenosine can inhibit the production of TNF-α, IL-6, and IL-8 by activated human monocytes, primarily through A2 receptor-mediated events. maastrichtuniversity.nl Specifically, A2A receptor activation on macrophages can inhibit the release of pro-inflammatory cytokines. elsevier.es Furthermore, A2A and A3 receptor stimulation in leukocytes from rheumatoid arthritis patients has been shown to inhibit the NF-κB pathway, leading to a decrease in pro-inflammatory cytokines. mdpi.com While direct evidence for this compound analogues is not extensively available, the known role of the adenosine scaffold in inflammation suggests that these compounds could possess immunomodulatory properties. Furan (B31954) derivatives, in general, have been noted for their anti-inflammatory effects through mechanisms that include the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov

| Adenosine Receptor Subtype | Immune Cell Type(s) | Modulatory Effect on Inflammatory Response |

| A2 Receptors | Human Monocytes | Inhibition of TNF-α, IL-6, and IL-8 production. maastrichtuniversity.nl |

| A2A Receptors | Macrophages | Inhibition of pro-inflammatory cytokine release. elsevier.es |

| A2A and A3 Receptors | Leukocytes | Inhibition of the NF-κB pathway, leading to decreased IL-1β, IL-6, and TNF-α. mdpi.com |

This table outlines the modulatory effects of adenosine receptor activation on inflammatory responses in different immune cell types.

The adenosine signaling system plays a significant role in regulating cellular and whole-body metabolism. mdpi.com Adenosine receptors are involved in key metabolic processes such as glucose homeostasis, insulin (B600854) sensitivity, and lipolysis. mdpi.com For instance, activation of the A1 receptor in adipocytes has an antilipolytic effect. elsevier.es

In Vivo Proof-of-Concept Studies in Animal Models (Mechanistic Focus)

In vivo studies in animal models are crucial for understanding the physiological and potential therapeutic effects of new compounds in a whole-organism context. For analogues of this compound, these studies have begun to explore their effects as dual-acting ligands and their impact on organ systems mediated by adenosine receptors.

There is growing interest in developing dual-acting ligands that can modulate multiple targets simultaneously, which may offer enhanced therapeutic efficacy. In the context of adenosine receptors, dual antagonists of the A1 and A2A receptors are being investigated for neurodegenerative disorders like Parkinson's disease. nih.govnih.gov The rationale is that A1 receptor antagonism can promote presynaptic dopamine (B1211576) release, while A2A receptor antagonism enhances postsynaptic dopamine responses, leading to a synergistic motor activation. nih.gov

Several research groups have worked on developing dual A1/A2A adenosine receptor antagonists. Some of these compounds feature a furan moiety, highlighting the potential relevance of the this compound scaffold. nih.gov For example, 4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine was identified as a potent dual A1/A2A antagonist. nih.gov In vivo characterization of dual A2A/A1 receptor antagonists has been performed in animal models of Parkinson's disease, demonstrating their potential to alleviate motor symptoms. consensus.app

| Dual-Acting Ligand Target | Animal Model | Mechanistic Focus and Observed Effects |

| A2A/A1 Adenosine Receptor Antagonist | Parkinson's Disease Models (e.g., haloperidol-induced catalepsy, 6-OHDA lesion) | Synergistic motor activation through modulation of presynaptic and postsynaptic dopamine signaling. nih.govconsensus.app |

This table summarizes the exploration of dual-acting adenosine receptor ligands in relevant animal models.

Adenosine receptors are ubiquitously expressed and play vital roles in the function of various organ systems, including the cardiovascular, nervous, and immune systems. nih.govnih.gov Consequently, ligands targeting these receptors can have profound effects on organ physiology.

For instance, adenosine itself is used clinically for its effects on the cardiovascular system, specifically to induce coronary vasodilation via A2A receptor activation. nih.gov The development of selective A2A receptor agonists, such as regadenoson, has been a significant advancement in this area. nih.gov In the central nervous system, adenosine A2A receptors are highly expressed in the basal ganglia and are a key target for the treatment of Parkinson's disease. nih.gov

While in vivo studies specifically evaluating the organ system effects of this compound analogues are not yet widely published, the known functions of adenosine receptors provide a framework for predicting their potential impacts. For example, compounds acting on A2A receptors could be expected to have cardiovascular and neurological effects.

Future Research Directions and Translational Perspectives for 8 Furan 2 Yladenosine

Development of Novel 8-Furan-2-yladenosine Analogues with Enhanced Selectivity

The development of analogues from a lead compound is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. mdpi.com For this compound, whose primary targets are likely adenosine (B11128) receptors (A1, A2A, A2B, A3), enhancing selectivity is paramount to minimizing off-target effects. Structure-activity relationship (SAR) studies are essential to guide the rational design of new analogues. nih.gov

Key strategies for analogue development would involve systematic modifications at several positions:

The Furan (B31954) Ring: Altering the substitution pattern on the furan ring could modulate receptor affinity and selectivity. For instance, adding small alkyl or halogen groups to the furan moiety can influence electronic and steric interactions within the receptor's binding pocket.

The Ribose Moiety: Modifications to the ribose sugar, such as substitutions at the 2'- or 5'-positions, are known to significantly impact the efficacy and selectivity of adenosine receptor ligands.

The N6-Position: The N6-position of the adenine (B156593) core is a well-established site for modification to achieve high affinity and selectivity, particularly for A1 and A3 receptors. nih.govsci-hub.se Combining N6-substitutions with the existing 8-furan-2-yl moiety could yield dual-acting ligands or highly selective agents for a single receptor subtype.

The synthesis of these novel derivatives can be achieved through established methods in nucleoside chemistry, including cross-coupling reactions like the Suzuki-Miyaura coupling to introduce varied aryl or heteroaryl groups at the 8-position. mdpi.com Each new analogue would be subjected to a battery of in vitro binding and functional assays to determine its affinity and efficacy at the different adenosine receptor subtypes.

Table 1: Potential Modification Sites on this compound for Analogue Development

| Modification Site | Rationale for Modification | Potential Substituents | Desired Outcome |

|---|---|---|---|

| Furan Ring (C3', C4', C5') | Modulate steric and electronic properties to fine-tune receptor fit. | Methyl, Ethyl, Halogens (F, Cl, Br), Methoxy | Enhanced binding affinity and/or selectivity for a specific receptor subtype. |

| Ribose Sugar (C2', C5') | Influence receptor subtype selectivity and metabolic stability. | Fluoro, Hydroxymethyl, Carboxamido groups | Improved pharmacokinetic profile and receptor selectivity. |

| Adenine Core (N6) | Exploit known SAR for adenosine receptors to increase potency and selectivity. | Cycloalkyl (e.g., cyclopentyl), Benzyl (B1604629), Small alkyl chains | High-affinity, selective agonists or antagonists for A1 or A3 receptors. |

Integration with Advanced Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the biological impact of this compound and its future analogues, an integrated "omics" approach is indispensable. nih.gov These high-throughput technologies provide an unbiased, system-wide view of the molecular changes induced by a compound, moving beyond a single target to reveal its broader mechanism of action.

Proteomics: This technology identifies and quantifies the entire set of proteins in a cell or tissue. cornell.edu By comparing the proteomes of cells treated with this compound to untreated controls, researchers can identify proteins whose expression levels are significantly altered. mdpi.com This can reveal downstream signaling pathways, compensatory mechanisms, and potential off-target effects. nih.govmdpi.com For example, a proteomics study might reveal changes in the abundance of proteins involved in inflammation or cell cycle regulation, suggesting therapeutic applications in those areas.

Metabolomics: This approach analyzes the complete set of small-molecule metabolites. It can provide a real-time snapshot of cellular physiology and identify metabolic pathways perturbed by the compound.

Transcriptomics: By analyzing changes in RNA expression (e.g., via RNA-Seq), transcriptomics can show which genes are up- or down-regulated following treatment, offering insights into the primary genomic response to the compound. nih.gov

Genomics: While less commonly used for small molecule mechanism studies, genomic approaches can help identify genetic factors that influence sensitivity to the compound.

A multi-omics strategy, combining data from these different layers, offers a powerful tool to build comprehensive models of the compound's biological activity, identify novel biomarkers of response, and uncover unexpected therapeutic opportunities. nih.gov

Strategies for Targeted Delivery and Pharmacological Tool Development

The translation of a promising compound into a therapeutic agent or a refined research tool often hinges on strategies for targeted delivery. nih.gov Delivering this compound specifically to the desired site of action can enhance its efficacy while minimizing systemic exposure and potential side effects.

Potential targeted delivery strategies include:

Nanocarrier Encapsulation: Encapsulating the compound in nanoparticles, liposomes, or micelles can improve its solubility, stability, and pharmacokinetic profile. These carriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors, directing the drug to diseased tissues like tumors.

Prodrug Approach: The compound could be chemically modified into an inactive prodrug that is selectively activated at the target site by specific enzymes that are overexpressed in the diseased tissue.

Conjugation to Targeting Moieties: Covalently linking this compound to a molecule that has a natural affinity for a particular tissue or cell type is another effective strategy.

Beyond therapeutics, this compound can be developed into a pharmacological tool. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels, researchers can create chemical probes. These probes are invaluable for visualizing the compound's distribution in cells and tissues, identifying its binding partners through pull-down assays, and studying receptor dynamics in real-time.

Elucidation of Broader Biological Roles and Untapped Therapeutic Potential

While the primary targets of adenosine analogues are often adenosine receptors, the unique furan scaffold of this compound may confer additional biological activities. The furan nucleus is present in a wide array of compounds with diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govutripoli.edu.ly Therefore, a broad-based screening approach is warranted to explore untapped therapeutic potential.

Systematic screening of this compound and its analogues in various disease models and bioassays could uncover novel applications. For instance:

Oncology: Many anticancer agents feature heterocyclic rings. nih.gov Screening against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects.

Inflammation and Immunology: Given the profound role of adenosine in regulating inflammation, this compound and its derivatives could be tested in models of inflammatory diseases such as arthritis or inflammatory bowel disease.

Neurobiology: Adenosine is a key neuromodulator in the central nervous system. The potential for this compound to cross the blood-brain barrier and modulate neuronal activity should be investigated for applications in neurodegenerative diseases or psychiatric disorders.

Infectious Diseases: The furan ring is a component of some antimicrobial agents. utripoli.edu.lynih.gov The compound could be tested for activity against a range of bacterial and viral pathogens.

Exploring these broader biological roles is crucial for maximizing the translational value of this chemical scaffold and identifying novel therapeutic avenues that may not be immediately obvious from its structural relationship to adenosine. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Adenosine |

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for 8-Furan-2-yladenosine?

To ensure reproducibility, experimental protocols must include:

- Step-by-step synthesis conditions (e.g., solvent systems, temperature, reaction time) .

- Characterization data (e.g., NMR, HPLC, mass spectrometry) for at least the final compound, with raw spectral data provided in supplementary materials .

- Purity validation using quantitative methods (e.g., ≥95% purity via HPLC) and justification of thresholds based on intended biological assays .

- Cross-referencing with known adenosine derivatives to confirm structural novelty or alignment with existing analogues .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictions may arise from:

- Variability in assay conditions (e.g., cell lines, incubation times). Validate findings by replicating experiments under standardized protocols .

- Statistical rigor : Use tools like ANOVA or t-tests to assess significance thresholds, and report confidence intervals to contextualize effect sizes .

- Meta-analysis : Systematically compare datasets from peer-reviewed studies, highlighting methodological differences (e.g., concentration ranges, controls) .

Q. What minimal data are required to establish the identity of this compound in a new study?

- Primary evidence : 1H/13C NMR assignments, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if available) .

- Secondary validation : Comparison with published spectral databases or synthetic intermediates (e.g., furan-2-yl precursors) .

- Purity documentation : Chromatograms (HPLC/UPLC) with baseline separation of peaks and quantification of impurities .

Advanced Research Questions

Q. How can researchers mechanistically link this compound’s structural features to its adenosine receptor binding affinity?

Advanced approaches include:

- Computational modeling : Molecular docking studies using crystal structures of adenosine receptors (e.g., A1, A2A) to predict binding modes and key interactions (e.g., hydrogen bonding with furan oxygen) .

- Site-directed mutagenesis : Validate predicted binding residues in vitro to confirm critical receptor-ligand interactions .

- Structure-activity relationship (SAR) : Synthesize analogues with modified furan substituents and quantify affinity shifts via radioligand displacement assays .

Q. What strategies are effective for resolving contradictory in vivo pharmacokinetic data for this compound?

- Pharmacokinetic (PK) replication : Conduct cross-species studies (e.g., rodent vs. non-rodent models) to assess metabolic stability and bioavailability trends .

- Tracer studies : Use isotopically labeled this compound to track metabolite formation and distribution pathways .

- Data harmonization : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling tools (e.g., NONMEM) to reconcile disparate datasets and identify covariates (e.g., enzyme induction) .

Q. How should researchers design a study to evaluate this compound’s off-target effects in complex biological systems?

- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic profiling to identify unintended pathways affected by the compound .

- High-throughput screening : Use panels of GPCRs, kinases, or ion channels to assess selectivity .

- Dose-response validation : Establish no-observed-adverse-effect levels (NOAEL) in primary cell lines and confirm specificity via CRISPR-based target knockout .

Q. What methodologies are critical for assessing this compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to stress conditions (e.g., pH extremes, light, heat) and monitor degradation products via LC-MS .

- Simulated biological fluids : Incubate in plasma, gastric fluid, or liver microsomes to quantify half-life and major metabolites .

- Long-term stability assays : Store under accelerated conditions (40°C/75% RH) and analyze physicochemical properties monthly .

Methodological Best Practices

- Literature review : Use Boolean operators (e.g., "this compound AND receptor affinity") in databases like PubMed/Scopus to identify knowledge gaps .

- Data transparency : Deposit raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.